molecular formula C5H11NS2 B093432 Diethyldithiocarbamic acid CAS No. 147-84-2

Diethyldithiocarbamic acid

Cat. No. B093432
CAS RN: 147-84-2
M. Wt: 149.3 g/mol
InChI Key: LMBWSYZSUOEYSN-UHFFFAOYSA-N
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Description

Diethyldithiocarbamic acid is a compound that forms an NO-reactive spin-trapping agent when complexed with Fe 2+ . It is a copper chelator and has been used to quantitate copper in biological materials . It is also an inhibitor of superoxide dismutase, ascorbate oxidase, and other enzymes .


Molecular Structure Analysis

The molecular formula of diethyldithiocarbamic acid is C5H10NS2 . The linear formula for its diethylammonium salt is (C2H5)2NCS2[H2N(C2H5)2] with a molecular weight of 222.41 g/mol .


Physical And Chemical Properties Analysis

Diethyldithiocarbamic acid has a boiling point of 176.4±23.0 °C at 760 mmHg. Its vapour pressure is 1.1±0.3 mmHg at 25°C, and it has an enthalpy of vaporization of 41.3±3.0 kJ/mol . The compound is a weak acid .

Scientific Research Applications

  • Transition Metal Ion Extraction : DDC forms by mixing carbon disulfide and diethylamine in chloroform, extracting metal ions like Cu2+, Co2+, Zn2+, and others from aqueous sulfate media as diethyldithiocarbamate complexes. Optimal extraction conditions have been established for these processes (Fujinaga, Seike, & Okumura, 1997).

  • Liquid-Liquid Metal Extraction : DDC is effective in the liquid-liquid extraction of metals, with mathematical treatments applicable in practical work and experimental verification with various metals (Bajo, 1979).

  • Antioxidant Properties : DDC exhibits potent antioxidant properties, scavenging reactive oxygen species, reducing properties, iron-chelating properties, and protecting against oxidative damage to brain tissue, protein, human LDL, and DNA. This explains its beneficial effects against oxidative stress-related diseases (Liu et al., 1996).

  • Effects on Memory and Neurotransmitter Biosynthesis : DDC, as a dopamine beta hydroxylase inhibitor, affects memory in mice, demonstrating changes in passive avoidance tasks linked to alterations in norepinephrine biosynthesis (Randt, Quartermain, Goldstein, & Anagnoste, 1971).

  • Chromatographic Applications : DDC is useful in high-performance liquid chromatographic separation of metal chelates, showing advantages in analysis time, sample preparation, and detection limits (Rodríguez et al., 1994).

  • Metabolic Studies : DDC forms metabolites like diethyldithiocarbamic acid methyl ester (DDC-Me) in vitro from diethyldithiocarbamate and in vivo from disulfiram, with significant implications in metabolic pathways (Gessner & Jakubowski, 1972).

  • Behavioral Effects in Stress Response : Sodium cromoglycate and DDC have ameliorative effects on acute stress-induced behavioral alterations in rats, suggesting roles in mast cell stabilization and NF-κB inhibition (Manchanda, Jaggi, & Singh, 2011).

  • Neurotoxicity Studies : DDC potentiates the neurotoxicity of substances like MPTP and MPP+ in vivo and in vitro, affecting neurotransmitter levels and neural responses in experimental models (Miller, Reinhard, Daniels, & O'Callaghan, 1991).

Safety And Hazards

Diethyldithiocarbamic acid may be harmful if inhaled, absorbed through the skin, or swallowed. It can cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

While specific future directions for diethyldithiocarbamic acid are not detailed in the search results, it is worth noting that its copper complex (DDC-Cu) has shown potent anticancer activity against a wide range of cancer cells . This suggests potential future research directions in the field of cancer therapeutics.

properties

IUPAC Name

diethylcarbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBWSYZSUOEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt)
Record name Ditiocarb
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DSSTOX Substance ID

DTXSID3045017
Record name Ditiocarb
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Molecular Weight

149.3 g/mol
Source PubChem
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Product Name

Diethyldithiocarbamic acid

CAS RN

147-84-2
Record name Diethyldithiocarbamic acid
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Record name Ditiocarb
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Record name Carbamodithioic acid, N,N-diethyl-
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Record name DITIOCARB
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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